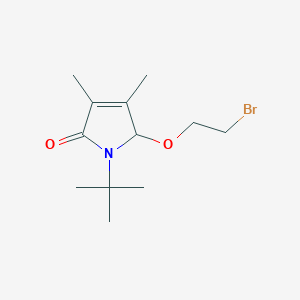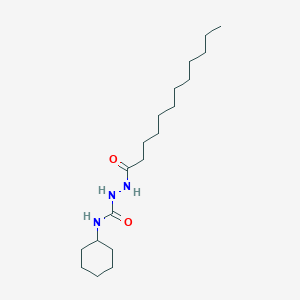
5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one: is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromoethoxy group, a tert-butyl group, and two methyl groups attached to the pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromoethoxy Group: The bromoethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrrolidinone intermediate with 2-bromoethanol in the presence of a base such as potassium carbonate.
Addition of the Tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to an alcohol.
Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinones with various functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing pyrrolidinone rings.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding: Its unique structure allows it to bind to specific proteins, facilitating the study of protein-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry:
Material Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
作用機序
The mechanism of action of 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxy group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its binding affinity to hydrophobic pockets in proteins.
類似化合物との比較
- 5-(2-chloroethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-iodoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-methoxyethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
Comparison:
- Reactivity: The bromoethoxy group in 5-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is more reactive in nucleophilic substitution reactions compared to the chloroethoxy and iodoethoxy groups due to the intermediate reactivity of bromine.
- Biological Activity: The compound’s biological activity may differ from its analogs due to variations in the halogen atom, affecting its binding affinity and specificity to molecular targets.
- Applications: While all similar compounds can be used in synthetic chemistry, the specific applications may vary based on their reactivity and biological properties.
特性
分子式 |
C12H20BrNO2 |
|---|---|
分子量 |
290.20 g/mol |
IUPAC名 |
2-(2-bromoethoxy)-1-tert-butyl-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H20BrNO2/c1-8-9(2)11(16-7-6-13)14(10(8)15)12(3,4)5/h11H,6-7H2,1-5H3 |
InChIキー |
HGSWUFNNGKBSFL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C1OCCBr)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B12465208.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12465224.png)
![4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465230.png)

![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)
![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B12465242.png)
![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)
![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)
